1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone
Overview
Description
The compound contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a benzo[d][1,3]dioxole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, the presence of the piperazine ring suggests that the compound could have basic properties .Scientific Research Applications
- The compound exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
- Investigations into the neuroprotective potential of this compound have revealed its ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. It holds promise for conditions like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke .
- The compound’s unique structure contributes to its anti-inflammatory properties. It modulates cytokine production, inhibits NF-κB activation, and suppresses inflammatory mediators. Researchers are exploring its potential in treating chronic inflammatory disorders .
- Studies have highlighted the vasodilatory effects of this compound. It relaxes vascular smooth muscle, potentially improving blood flow and reducing hypertension. Additionally, it may protect against ischemic injury during cardiac events .
- Preliminary data indicate that the compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as a novel antibiotic or adjunct therapy .
- The compound’s intricate structure makes it an attractive target for chemical biology studies. Researchers are using it as a scaffold for designing novel ligands, enzyme inhibitors, and receptor modulators. Its interactions with specific protein targets are of great interest .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Effects
Cardiovascular Applications
Antimicrobial Activity
Chemical Biology and Drug Design
Future Directions
The study of complex organic compounds like this one is a vibrant field of research with many potential future directions. These could include the synthesis of new compounds with similar structures, the investigation of their chemical and biological properties, and the development of new synthetic methods .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c25-18(10-26-13-1-2-14-15(9-13)28-12-27-14)23-7-5-22(6-8-23)17-4-3-16-20-19-11-24(16)21-17/h1-4,9,11H,5-8,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKXQJIBWGTPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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